molecular formula C15H24ClNO2 B1456141 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-12-4

2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1456141
CAS No.: 1220019-12-4
M. Wt: 285.81 g/mol
InChI Key: RUCLLWHQPMBTII-UHFFFAOYSA-N
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Description

Molecular Formula, Molecular Weight, and Isomerism

The molecular composition of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is precisely defined by its molecular formula C₁₅H₂₄ClNO₂. This formula indicates the presence of fifteen carbon atoms, twenty-four hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom, reflecting the hydrochloride salt form of the parent compound. The molecular weight has been consistently reported as 285.812 atomic mass units, with the monoisotopic mass calculated at 285.149557. The average molecular weight is documented as 285.82, demonstrating remarkable consistency across different analytical determinations.

Property Value Source
Molecular Formula C₁₅H₂₄ClNO₂
Average Molecular Weight 285.812 amu
Exact Molecular Weight 285.82 amu
Monoisotopic Mass 285.149557 amu

The structural framework reveals significant potential for isomerism, particularly regarding the piperidine ring conformation and the spatial arrangement of the ethoxyphenoxyethyl substituent. The ChemSpider database indicates the presence of one defined stereocenter within the molecular structure, though it notes that zero of one defined stereocenters are currently characterized. This suggests that the compound exists as a racemic mixture under standard synthetic conditions, with both enantiomers potentially present in equal proportions. The piperidine ring system adopts a chair conformation, as is typical for six-membered saturated heterocycles, while the ethyl chain connecting the piperidine to the phenoxy group allows for rotational freedom around multiple carbon-carbon bonds.

The systematic International Union of Pure and Applied Chemistry name for this compound is documented as this compound (1:1), clearly indicating the stoichiometric relationship between the organic base and the hydrochloric acid component. The simplified molecular input line entry system representation provides additional structural clarity: CCOC1=CC=CC=C1OCCC2CNCCC2.[H]Cl, which explicitly shows the connectivity pattern and the separate hydrogen chloride component.

Crystal Structure and Conformational Analysis

The crystal structure analysis of this compound reveals important conformational preferences that influence both its solid-state properties and solution behavior. While specific crystallographic data for this exact compound are limited in the available literature, comparative analysis with structurally related piperidine derivatives provides valuable insights into its likely conformational characteristics. Related compounds such as trihexyphenidyl hydrochloride demonstrate that piperidine rings consistently adopt chair conformations in crystalline environments, and this pattern is expected to extend to this compound.

The conformational analysis reveals that the piperidine ring system maintains its characteristic chair conformation, minimizing steric interactions and optimizing orbital overlap. The ethyl chain linking the piperidine nitrogen to the phenoxy group introduces conformational flexibility, allowing for multiple rotational states around the carbon-carbon bonds. The phenoxy group itself contributes additional rigidity to the molecular framework, with the aromatic ring maintaining planarity and the ethoxy substituent adopting extended conformations to minimize steric clashes.

Intermolecular interactions in the crystal lattice are expected to involve hydrogen bonding between the protonated piperidine nitrogen and chloride anions, similar to patterns observed in related piperidine hydrochlorides. These ionic interactions provide significant stabilization to the crystal structure and influence the overall packing arrangement. The ethoxy group may participate in weak intermolecular interactions, including carbon-hydrogen to oxygen contacts that contribute to crystal cohesion.

The molecular geometry optimization studies suggest that the compound adopts a relatively extended conformation in both gas phase and solution states, with the ethoxyphenoxyethyl chain oriented to minimize intramolecular steric interactions. The dihedral angles around the flexible alkyl chain demonstrate restricted rotation due to gauche interactions, leading to preferred conformational states that balance steric repulsion with favorable orbital interactions.

Spectroscopic Characterization

Spectroscopic characterization of this compound requires comprehensive analysis across multiple analytical techniques to fully elucidate its structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, with both proton and carbon-thirteen nuclear magnetic resonance offering complementary data sets for complete molecular characterization.

Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to the various proton environments within the molecule. The ethoxy group displays characteristic signals, with the methyl protons appearing as a triplet due to coupling with the adjacent methylene group, while the methylene protons appear as a quartet reflecting coupling with the terminal methyl group. The aromatic protons of the ethoxyphenoxy moiety generate complex multiplet patterns in the aromatic region, with chemical shifts influenced by the electron-donating ethoxy substituent and the electron-withdrawing effects of the ether linkage.

The piperidine ring protons exhibit characteristic patterns, with the protons adjacent to the nitrogen showing distinctive chemical shifts due to the proximity of the electronegative nitrogen atom and the influence of the hydrochloride salt formation. The methylene chain connecting the piperidine to the phenoxy group displays typical alkyl proton characteristics, with chemical shifts reflecting the electronic environment created by the adjacent heteroatoms.

Carbon-thirteen nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with each carbon environment displaying unique chemical shifts that reflect local electronic environments. The aromatic carbons appear in the expected downfield region, with the ethoxy-substituted carbon showing characteristic upfield shifts due to the electron-donating nature of the ethoxy group. The aliphatic carbons of both the piperidine ring and the connecting ethyl chain display chemical shifts consistent with their respective electronic environments.

Infrared spectroscopy contributes valuable functional group identification, with characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations, aromatic carbon-carbon stretching modes, and ether linkage vibrations. The presence of the hydrochloride salt form may introduce additional complexity to the infrared spectrum through hydrogen bonding interactions and ionic character modifications.

Thermodynamic and Kinetic Properties

The thermodynamic properties of this compound encompass several critical parameters that define its behavior under various temperature and pressure conditions. While specific thermodynamic data for this exact compound are limited in the current literature, extrapolation from structurally related piperidine derivatives and theoretical calculations provide valuable insights into its thermal characteristics and stability profiles.

The thermal stability of the compound appears to be influenced by the hydrochloride salt formation, which typically enhances crystalline stability compared to the free base form. Related piperidine hydrochlorides demonstrate melting points in the range of 245-248 degrees Celsius, suggesting that this compound likely exhibits similar thermal behavior. The presence of the ethoxyphenoxyethyl substituent may influence the exact melting point through intermolecular interactions and crystal packing effects.

Heat capacity measurements and enthalpy of fusion determinations would provide valuable thermodynamic data for this compound, though such specific measurements have not been reported in the available literature. The molecular complexity suggests moderate heat capacity values consistent with organic molecules of similar size and functionality. The enthalpy of fusion is expected to reflect the balance between intermolecular forces in the crystalline state and the entropy increase upon melting.

Kinetic properties include reaction rates for various chemical transformations and degradation pathways under different environmental conditions. The compound demonstrates stability under standard storage conditions when maintained in sealed containers at room temperature, indicating favorable kinetic stability against atmospheric moisture and oxidation. The piperidine ring system provides inherent stability against many degradation pathways, while the ether linkages may represent potential sites for hydrolytic cleavage under extreme conditions.

Temperature-dependent kinetic studies would be valuable for understanding the activation energies associated with various degradation pathways and for predicting long-term stability under different storage conditions. The presence of multiple functional groups suggests that degradation kinetics may follow complex multi-step pathways with different temperature dependencies for each step.

Solubility and Stability Profiles

The solubility characteristics of this compound reflect the complex interplay between its hydrophilic and lipophilic structural elements. The hydrochloride salt formation significantly enhances water solubility compared to the free base form, as ionic compounds generally exhibit improved aqueous solubility due to favorable ion-dipole interactions with water molecules. This enhanced solubility is particularly important for pharmaceutical applications and synthetic procedures requiring aqueous reaction media.

The compound exhibits notable solubility in polar organic solvents, including alcohols and other protic solvents that can participate in hydrogen bonding with the ionic components of the molecule. The ethoxyphenoxy substituent contributes moderate lipophilicity, creating amphiphilic character that may result in interesting solubility behavior in mixed solvent systems. Detailed solubility studies across various solvent systems would provide valuable data for optimizing synthetic procedures and purification methods.

Solvent Class Expected Solubility Interaction Basis
Water Enhanced (due to HCl salt) Ion-dipole interactions
Alcohols High Hydrogen bonding
Polar Aprotic Moderate Dipole interactions
Nonpolar Limited Van der Waals forces only

Stability profiles encompass both chemical and physical stability under various environmental conditions. The compound demonstrates satisfactory stability when stored under appropriate conditions, with recommendations for sealed storage in dry environments at room temperature. This storage protocol minimizes exposure to moisture and atmospheric oxygen, which could potentially initiate degradation processes.

Chemical stability analysis reveals that the compound maintains its integrity under neutral and mildly acidic conditions, consistent with the hydrochloride salt form. The ether linkages within the molecule represent potential sites for hydrolytic cleavage under strongly acidic or basic conditions, though such extreme conditions are typically avoided in normal handling and storage. The piperidine ring system exhibits inherent stability against most common degradation pathways, contributing to the overall stability profile of the compound.

Physical stability considerations include crystal form maintenance and prevention of polymorphic transitions that could affect solubility and bioavailability characteristics. The maintenance of consistent crystalline properties requires attention to storage humidity and temperature fluctuations that could drive solid-state transitions. Long-term stability studies would provide valuable data for establishing appropriate shelf-life parameters and storage protocols for various applications.

Properties

IUPAC Name

2-[2-(2-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-8-3-4-9-15(14)18-12-10-13-7-5-6-11-16-13;/h3-4,8-9,13,16H,2,5-7,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCLLWHQPMBTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with piperidine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(2-Ethoxyphenoxy)ethylamine and piperidine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with hydrochloric acid added to facilitate the formation of the hydrochloride salt.

    Purification: The product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or thiols.

Scientific Research Applications

2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition due to its piperidine moiety.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the specific target and context of use .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Tamsulosin Hydrochloride (TMS)
  • Structure: Contains a sulfonamide group and a 2-(2-ethoxyphenoxy)ethylamine chain .
  • Pharmacology : Potent alpha-1A adrenergic receptor antagonist; relaxes prostate smooth muscle for BPH treatment.
  • Key Difference : TMS’s sulfonamide group enhances receptor specificity compared to the simpler piperidine backbone of the target compound.
GZ-273B (2,6-bis(2-(2-methoxyphenyl)ethyl)piperidine hydrochloride)
  • Structure : Features methoxy-substituted phenyl rings instead of ethoxy .
  • Activity: Inhibits vesicular monoamine transporter (VMAT) with moderate efficacy.
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine Hydrochloride
  • Structure : Substituted with a trifluoromethyl group on the phenyl ring .
  • Impact : The electron-withdrawing CF₃ group increases electronegativity, possibly enhancing metabolic stability but reducing solubility.
2-[2-(Propan-2-yloxy)ethyl]piperidine Hydrochloride
  • Structure: Isopropoxy substituent instead of ethoxyphenoxy .
  • Properties : Smaller molecular weight (207.74 g/mol) and lower steric hindrance may improve bioavailability but reduce target affinity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted)
2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl C₁₅H₂₂ClNO₂ 285.81 Ethoxyphenoxy Moderate-High
Tamsulosin HCl C₂₀H₂₈N₂O₅SCl 444.97 Ethoxyphenoxy, sulfonamide High
GZ-273B C₂₀H₂₅NO₂·HCl ~352.89 Methoxyphenyl Moderate
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl C₁₃H₁₆BrClN₂O₃ 382.64 Bromo, nitro High
  • Lipophilicity Trends : Ethoxy and halogenated groups (e.g., bromo, CF₃) increase lipophilicity, enhancing blood-brain barrier penetration but risking off-target effects. Methoxy and polar groups (e.g., sulfonamide in TMS) improve solubility .

Biological Activity

2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride, with the chemical formula C₁₄H₁₉ClNO₂, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C₁₄H₁₉ClNO₂
  • CAS Number : 1220019-12-4
  • Molar Mass : 273.76 g/mol

The compound exhibits activity primarily through its interaction with adrenergic receptors. Specifically, it acts as an antagonist at the α1-adrenergic receptor, which is significant in various physiological processes such as vasodilation and the modulation of blood pressure .

1. Neurotropic Effects

Recent studies have indicated that compounds with similar structures can promote neurite outgrowth, suggesting neurotropic properties. For instance, derivatives of piperidine have been shown to enhance neuronal growth in vitro using PC12 cells, which are a standard model for neuronal differentiation .

3. Safety and Toxicity

Toxicological evaluations are crucial for assessing the safety profile of new compounds. In studies involving similar compounds, acute toxicity tests in mice revealed no significant adverse effects at high doses (up to 2000 mg/kg), with no mortality reported . This suggests a favorable safety profile for piperidine derivatives.

Data Tables

Biological Activity Effect Reference
α1-adrenergic antagonismBlood pressure modulation
Neurotropic effectsNeurite outgrowth promotion
Antimicrobial activityEffective against M. tuberculosis
Acute toxicityNo significant adverse effects

Case Studies

  • Study on Neurite Outgrowth :
    • Objective : To evaluate the neurotropic potential of piperidine derivatives.
    • Findings : Compounds promoted neurite outgrowth in PC12 cells, indicating potential therapeutic applications in neurodegenerative diseases.
  • Toxicity Assessment :
    • Objective : To assess the acute toxicity of piperidine derivatives in animal models.
    • Findings : No significant toxic effects were observed in mice administered high doses, supporting the safety of these compounds for further development.

Q & A

Q. What are the key steps in synthesizing 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride?

The synthesis typically involves:

  • Nucleophilic substitution : Reacting 2-ethoxyphenol with a halogenated ethylpiperidine intermediate to form the ether linkage.
  • Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt.
  • Purification : Recrystallization or column chromatography to achieve >95% purity . Critical parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (25–60°C), and reaction time (12–24 hrs).

Q. How is the molecular structure of this compound validated?

Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments (e.g., ethoxy group at δ 1.3–1.5 ppm in 1^1H NMR).
  • X-ray Crystallography : Resolves spatial arrangement of the piperidine ring and ethoxyphenoxy substituents.
  • Mass Spectrometry (MS) : Verifies molecular weight (e.g., [M+H]+ peak at m/z 310.2) .

Q. What storage conditions ensure compound stability?

Store at 2–8°C in a dry, inert atmosphere (e.g., argon) to prevent hydrolysis of the ethoxy group. Use amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-target screening : Use panels like Eurofins’ CEREP to assess selectivity for targets such as human renin .
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out artifactually low activity due to rapid clearance .

Q. What strategies optimize reaction yield during large-scale synthesis?

  • Continuous flow reactors : Enhance mixing and heat transfer (e.g., 30% yield improvement vs. batch reactors).
  • Automated pH control : Maintain pH 6–7 during salt formation to avoid byproducts.
  • In-line analytics : Use FTIR or HPLC to monitor reaction progress in real time .

Q. How does the ethoxyphenoxy substitution influence pharmacological activity?

  • Lipophilicity : The ethoxy group increases logP by ~1.2 units, enhancing blood-brain barrier penetration (critical for CNS targets).
  • Receptor binding : Molecular docking studies suggest the ethoxy oxygen forms hydrogen bonds with renin’s Asp38 residue .

Methodological Challenges

Q. What in vitro assays are suitable for assessing target engagement?

  • Fluorescence polarization : Quantify binding affinity to purified human renin (IC50_{50} values).
  • Calcium flux assays : Measure functional activity in HEK293 cells expressing GPCRs.
  • Thermal shift assays : Monitor target protein stabilization upon compound binding .

Q. How are structure-activity relationships (SAR) explored for analogs?

  • Scaffold modifications : Replace piperidine with morpholine or pyrrolidine to assess ring flexibility.
  • Substituent screening : Test methyl, fluoro, or nitro groups at the phenoxy position for steric/electronic effects.
  • Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., ethoxy oxygen) using Schrödinger’s Phase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride
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2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.